Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-4-chloro-2-isopropylquinazoline

Organic Synthesis Cross-Coupling Medicinal Chemistry

A trisubstituted quinazoline scaffold (C₁₁H₁₀BrClN₂, MW 285.57) featuring a C2-isopropyl group. Orthogonal C4-Cl and C7-Br reactivity enables sequential functionalization for kinase-focused libraries (EGFR, HER2, B-Raf). XLogP3 of 4.0 aids BBB permeability optimization. Ideal for SAR and halogen-bonding studies. Secure your research supply today.

Molecular Formula C11H10BrClN2
Molecular Weight 285.57 g/mol
CAS No. 887592-14-5
Cat. No. B1503229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-2-isopropylquinazoline
CAS887592-14-5
Molecular FormulaC11H10BrClN2
Molecular Weight285.57 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)Cl
InChIInChI=1S/C11H10BrClN2/c1-6(2)11-14-9-5-7(12)3-4-8(9)10(13)15-11/h3-6H,1-2H3
InChIKeyUKVPMUMFQNOIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-chloro-2-isopropylquinazoline CAS 887592-14-5: Physicochemical Identity and Core Synthetic Utility


7-Bromo-4-chloro-2-isopropylquinazoline (CAS 887592-14-5) is a trisubstituted quinazoline derivative featuring a halogenated core with a C2 isopropyl group . The compound possesses a molecular weight of 285.57 g/mol (C₁₁H₁₀BrClN₂) and a calculated XLogP3 of 4.0, indicating moderate lipophilicity . This specific substitution pattern confers a unique set of synthetic handles; the C4 chloro and C7 bromo groups offer orthogonal reactivity, positioning it as a key intermediate for the construction of diverse 2,4,7-functionalized quinazoline libraries .

7-Bromo-4-chloro-2-isopropylquinazoline: Substitution Pattern Dictates Reactivity and Downstream Activity


In the quinazoline class, the specific arrangement of substituents is not interchangeable. Even minor positional changes (e.g., shifting a halogen from C6 to C7) or altering the C2 group can drastically alter electronic properties and binding conformations, thereby invalidating SAR extrapolations [1]. The target compound’s C2 isopropyl group introduces steric bulk that influences kinase binding conformations and provides a metabolically distinct profile compared to simple methyl or phenyl analogs, a critical consideration in lead optimization [2]. Direct substitution with a generic 4-chloro or 7-bromo quinazoline fails to recapitulate the specific conformational and reactivity profile offered by this trisubstituted scaffold.

7-Bromo-4-chloro-2-isopropylquinazoline: Head-to-Head Comparative Reactivity and Bioactivity Data


Orthogonal Halogen Reactivity for Sequential Functionalization

The C4 chloro and C7 bromo groups in the target compound provide differential reactivity under cross-coupling conditions. While direct quantitative comparison data are absent from the public domain for this specific intermediate, class-level inference from analogous quinazolines indicates that the C4 chloride is typically more susceptible to nucleophilic aromatic substitution (SNAr), whereas the C7 bromide is a superior handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) [1]. This orthogonal reactivity profile is a key differentiator from mono-halogenated or symmetrically halogenated analogs, which lack the capacity for sequential, site-selective derivatization.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Steric and Electronic Differentiation via C2 Isopropyl Group

The C2 isopropyl group introduces steric bulk and altered electronics compared to unsubstituted (H), methyl, or phenyl analogs. In quinazoline-based kinase inhibitors, the C2 substituent is known to occupy a hydrophobic pocket and modulate both potency and selectivity [1]. While direct IC₅₀ data for the target compound against a specific kinase are not publicly available, the calculated XLogP3 of 4.0 provides a quantitative measure of its increased lipophilicity relative to less substituted analogs (e.g., 7-Bromo-4-chloroquinazoline, XLogP3 ≈ 2.5) . This shift in lipophilicity is a critical parameter for optimizing membrane permeability and in vivo distribution, distinguishing it from polar or smaller C2-substituted alternatives.

Kinase Inhibition Structure-Activity Relationship (SAR) Drug Design

Differentiation from Non-Brominated 2-Isopropylquinazoline Analogs in Halogen-Bonding Potential

The C7 bromine atom provides a heavy halogen that can engage in halogen bonding (XB), a directional non-covalent interaction increasingly exploited in drug design to enhance binding affinity and selectivity. While the target compound's specific XB donor strength (e.g., σ-hole potential) has not been experimentally quantified, class-level inference indicates that aryl bromides are significantly stronger XB donors than aryl chlorides or unsubstituted rings [1]. This differentiates it from 7-H or 7-Cl analogs (e.g., 4-Chloro-2-isopropylquinazoline), which have weaker or absent XB capabilities. The presence of a strong XB donor at C7 is a quantifiable parameter (via calculated molecular electrostatic potential) that can inform structure-based design efforts not possible with non-brominated alternatives.

Medicinal Chemistry Crystal Engineering Halogen Bonding

7-Bromo-4-chloro-2-isopropylquinazoline: Validated Research and Industrial Application Scenarios


Scaffold for Kinase Inhibitor Library Synthesis via Sequential Functionalization

Leveraging the orthogonal reactivity of the C4 chloro and C7 bromo groups, researchers can sequentially introduce diverse amines and aryl/heteroaryl groups to generate unsymmetrical, trisubstituted quinazoline libraries. This approach is directly applicable to exploring structure-activity relationships (SAR) around the quinazoline core, particularly in kinase inhibitor programs targeting EGFR, HER2, or B-Raf [1].

Probe for Investigating Halogen Bonding in Kinase Active Sites

The presence of the C7 bromine atom makes this compound a valuable tool for crystallographic or biophysical studies aimed at quantifying the contribution of halogen bonding to inhibitor binding. This application scenario is supported by the compound's structural features, enabling direct comparison with C7-H or C7-Cl controls [2].

Building Block for CNS-Penetrant Lead Optimization

The calculated XLogP3 of 4.0 positions this intermediate as a starting point for designing quinazoline-based inhibitors with favorable blood-brain barrier permeability. By further optimizing the C4 and C7 vectors, medicinal chemists can fine-tune lipophilicity and target engagement, a scenario differentiated from more polar quinazoline cores .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-chloro-2-isopropylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.